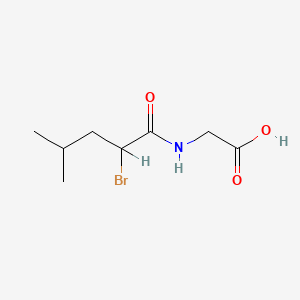
N-(DL-BROMO-4-METHYLVALERYL)GLYCINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(DL-BROMO-4-METHYLVALERYL)GLYCINE is an organic compound with the molecular formula C8H14BrNO3 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-[(2-bromo-4-methylpentanoyl)amino] group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(DL-BROMO-4-METHYLVALERYL)GLYCINE typically involves the reaction of 2-bromo-4-methylpentanoic acid with glycine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the same basic steps as the laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography would be employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
N-(DL-BROMO-4-METHYLVALERYL)GLYCINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming 2-[(4-methylpentanoyl)amino]acetic acid.
Substitution: The bromo group can be substituted with other nucleophiles such as hydroxyl, amino, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of 2-[(2-bromo-4-methylpentanoyl)amino]acetic acid derivatives with additional carboxyl or ketone groups.
Reduction: Formation of 2-[(4-methylpentanoyl)amino]acetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(DL-BROMO-4-METHYLVALERYL)GLYCINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of N-(DL-BROMO-4-METHYLVALERYL)GLYCINE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group can participate in electrophilic reactions, while the acetic acid moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-[(2-Chloro-4-methylpentanoyl)amino]acetic acid
- 2-[(2-Fluoro-4-methylpentanoyl)amino]acetic acid
- 2-[(2-Iodo-4-methylpentanoyl)amino]acetic acid
Uniqueness
N-(DL-BROMO-4-METHYLVALERYL)GLYCINE is unique due to the presence of the bromo group, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromo group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
特性
CAS番号 |
7154-27-0 |
|---|---|
分子式 |
C8H14BrNO3 |
分子量 |
252.11 g/mol |
IUPAC名 |
2-[(2-bromo-4-methylpentanoyl)amino]acetic acid |
InChI |
InChI=1S/C8H14BrNO3/c1-5(2)3-6(9)8(13)10-4-7(11)12/h5-6H,3-4H2,1-2H3,(H,10,13)(H,11,12) |
InChIキー |
PTUKJDOWJCFIBV-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NCC(=O)O)Br |
正規SMILES |
CC(C)CC(C(=O)NCC(=O)O)Br |
Key on ui other cas no. |
90154-56-6 7154-27-0 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















